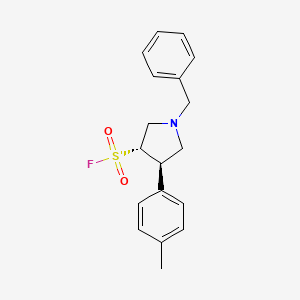

rac-(3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-(3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride (also known as rac-BMPSF) is a synthetic compound with a wide range of applications in the field of scientific research. It is used as a tool for studying the structure and function of proteins, as well as for studying biochemical and physiological processes. Rac-BMPSF has been used in a variety of laboratory experiments, including studies of enzyme activity, protein-ligand interactions, and drug-target interactions.

Mécanisme D'action

Rac-BMPSF acts as an inhibitor of protein-protein interactions, and can be used to study the effects of protein-protein interactions on biochemical and physiological processes. It binds to the active site of the target protein, blocking the binding of other proteins and preventing them from exerting their effects. This inhibition of protein-protein interactions allows researchers to study the effects of various proteins on biochemical and physiological processes.

Biochemical and Physiological Effects

Rac-BMPSF has been used to study the effects of various proteins on biochemical and physiological processes. For example, it has been used to study the role of various proteins in signal transduction pathways, as well as to study the regulation of gene expression. In addition, rac-BMPSF has been used to study the effects of protein-ligand interactions on enzyme activity, as well as to study the effects of drug-target interactions on drug efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

The use of rac-BMPSF in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, and can be used in a variety of solvents. In addition, rac-BMPSF is a relatively stable compound, and can be stored for long periods of time. However, one limitation is that rac-BMPSF can only be used to study the effects of protein-protein interactions, and cannot be used to study the effects of other types of interactions.

Orientations Futures

The use of rac-BMPSF in scientific research has a wide range of potential future directions. For example, it could be used to study the effects of protein-protein interactions on disease pathways, as well as to study the effects of protein-ligand interactions on drug efficacy. In addition, rac-BMPSF could be used to study the effects of various molecules on signal transduction pathways, as well as to study the regulation of gene expression. Finally, rac-BMPSF could be used to study the effects of various proteins on cell differentiation and development.

Méthodes De Synthèse

Rac-BMPSF is synthesized through a multi-step process. The first step involves the reaction of 4-methylphenylpyrrolidine with benzyl bromide, followed by the addition of sulfur trioxide and trifluoroacetic acid. This reaction produces an intermediate compound, which is then reacted with sulfuryl fluoride to yield rac-BMPSF. The reaction can be carried out in a variety of solvents, such as dichloromethane, THF, and DMF.

Applications De Recherche Scientifique

Rac-BMPSF has a wide range of applications in scientific research. It has been used as a tool for studying the structure and function of proteins, as well as for studying biochemical and physiological processes. For example, it has been used to study enzyme activity, protein-ligand interactions, and drug-target interactions. In addition, rac-BMPSF has been used as a tool for studying the regulation of gene expression, as well as for studying the roles of various molecules in signal transduction pathways.

Propriétés

IUPAC Name |

(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2S/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)23(19,21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXOFJNTGXXYLS-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2S(=O)(=O)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2S(=O)(=O)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-sulfonyl fluoride | |

Q & A

Q1: What is the significance of using a single emission spectrum, particularly red light around 630 nm, in this context?

A1: Gafchromic EBT films are designed to be particularly sensitive to red light. They exhibit a peak absorption band centered at 636 nm [, ]. By employing a light source with a spectrum concentrated around this wavelength, the sensitivity of the measurement system is significantly enhanced. This allows for more accurate and reliable dose readings, especially in lower dose ranges.

Q2: The research mentions the use of an infrared flat-bed scanner with a transparency unit (IR-4000) modified with LEDs. Why is this modification important?

A2: The modification replaces the standard white light source of the scanner's transparency unit with LEDs emitting at 630 nm [, ]. This targets the peak absorption wavelength of the EBT films. This leads to a significant improvement in the sensitivity of the dosimetry system, enabling more precise measurements of the radiation dose absorbed by the film.

Q3: How do multiple scans and pixel averaging help in achieving better results in this dosimetry setup?

A3: While the single emission spectrum increases sensitivity, it can also introduce noise into the measurements []. Multiple scans of the same film can be averaged to reduce random noise. Pixel averaging, which involves combining the values of adjacent pixels, further reduces noise by sacrificing some spatial resolution for a cleaner signal.

Q4: What makes the Epson ES-2200 flatbed scanner suitable for this application despite the need for modifications?

A4: While the research mentions the ES-2200 being modified and ultimately replaced by the IR-4000, it highlights that optional transparency units with various single emission spectra can be used with the ES-2200 []. This adaptability makes it a valuable tool for researchers aiming to optimize their dosimetry setup based on the specific radiochromic film and its spectral properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)

![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)

![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)

![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)

phenyl-lambda6-sulfanone](/img/structure/B6600417.png)

(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)